N-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine
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Overview
Description
N-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an allyl group, a dichlorobenzyl group, and a pyrimidinamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Sulfanyl Groups: The dichlorobenzyl and methylsulfanyl groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.
Allylation: The allyl group is introduced through an allylation reaction, typically using allyl halides in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, potentially modifying the pyrimidine core or the allyl group.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine
- N-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-[(ethylsulfanyl)methyl]-4-pyrimidinamine
Uniqueness
N-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-6-(methylsulfanylmethyl)-N-prop-2-enylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3S2/c1-3-6-19-15-8-12(10-22-2)20-16(21-15)23-9-11-4-5-13(17)14(18)7-11/h3-5,7-8H,1,6,9-10H2,2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NURFKVOOWCTZIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=NC(=N1)SCC2=CC(=C(C=C2)Cl)Cl)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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